molecular formula C17H24N2O3S B2913367 N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1181467-48-0

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No. B2913367
CAS RN: 1181467-48-0
M. Wt: 336.45
InChI Key: GXZGJUXLSUFAKM-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. It belongs to the class of compounds known as sulfonylureas, which are commonly used as antidiabetic agents. CP-544326 has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Scientific Research Applications

Antimicrobial Applications

Some novel compounds incorporating a sulfamoyl moiety, structurally related to N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, have shown promising antimicrobial properties. These compounds, through synthesis involving cyanoacetamide and various derivatives, exhibit significant antibacterial and antifungal activities. This suggests the potential of such compounds for antimicrobial research and development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Modulation of Immune Response

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), has been found to modify the reactivity of lymphoid cell populations affected by tumor growth. It augments the response of lymphocytes to tumor cells and enhances macrophage inhibitory effects on tumor cell growth in vitro. This compound can potentially be used to augment the immune response to a growing tumor, indicating its applicability in cancer immunotherapy research (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

COX-2 Inhibition for Anti-inflammatory Applications

Research into methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, including structures similar to N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, has shown that these compounds selectively inhibit the COX-2 isoform. Among these compounds, some exhibit desirable analgesic activity in vivo, indicating their potential in developing anti-inflammatory drugs with improved stability and COX-inhibition profiles (Consalvi, Alfonso, Di Capua, Poce, Pirolli, Sabatino, Ragno, Anzini, Sartini, La Motta, di Cesare Mannelli, Ghelardini, & Biava, 2015).

Synthesis of Heterocyclic Compounds

The compound has been a basis for the synthesis of heterocyclic compounds with potential applications in various fields, including medicinal chemistry. For instance, the modification of biologically active amides and amines with fluorine-containing heterocycles has been explored, demonstrating the versatility of the compound in creating derivatives with potential biological activity (Sokolov & Aksinenko, 2012).

Chemoselective Acetylation

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide serves as a model for exploring chemoselective acetylation processes. Studies on chemoselective monoacetylation of amino groups to produce specific acetamide derivatives highlight the importance of such compounds in synthesizing intermediates for antimalarial drugs and other medical applications (Magadum & Yadav, 2018).

properties

IUPAC Name

N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-7-9-15(10-8-14)11-12-23(21,22)18-13-17(20)19(2)16-5-3-4-6-16/h7-12,16,18H,3-6,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZGJUXLSUFAKM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]acetamide

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